3-Amino-5,5-dimethylhexanoic acid

Overview

Description

3-Amino-5,5-dimethylhexanoic acid is a chemical compound with the molecular formula C8H17NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-amino-5,5-dimethylhexanoic acid and its N-acetyl derivative has been reported in the literature . These compounds were synthesized as isosteric analogs of other compounds that lack the quaternary ammonium positive charge .Molecular Structure Analysis

The molecular structure of 3-amino-5,5-dimethylhexanoic acid consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is YZJSMEBXCQXZGS-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Chemical Properties

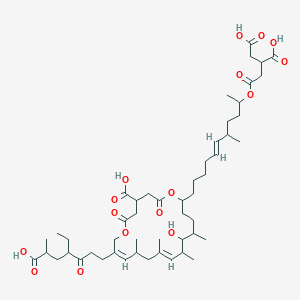

- Diastereoselective Synthesis : 3-Amino-5,5-dimethylhexanoic acid is used in the efficient diastereoselective synthesis of various compounds. For instance, it is involved in the synthesis of (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, a key component in the total synthesis of the cyclodepsipeptide homophymine A (Ohtaka et al., 2013). Another study detailed the stereoselective synthesis of all diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, demonstrating its versatility in stereochemistry (Spengler & Albericio, 2014).

Biochemical Research

- Enzymatic Catalysis : Research shows that the presence of a positive charge on the carnitine cofactor, like that in 3-Amino-5,5-dimethylhexanoic acid, is essential for enzymatic catalysis in carnitine acyltransferases (Saeed et al., 1993). This finding is critical in understanding the mechanism of action of enzymes involved in fatty acid metabolism.

Applications in Material Science

- Corrosion Inhibition : Schiff's bases derived from lysine, such as 3-Amino-5,5-dimethylhexanoic acid, have been evaluated as corrosion inhibitors for mild steel. These compounds, including variants like 2-amino-6 (2-hydroxybenzelideneamino) hexanoic acid, show significant inhibition efficiency, revealing potential industrial applications (Gupta et al., 2016).

Pharmaceutical Research

- Carnitine Acyltransferase Inhibition : Studies on 3-Amino-5,5-dimethylhexanoic acid have shown its potential in the selective inhibition of carnitine acyltransferases, which could be useful in the therapy of diabetes and heart disease. The compound and its derivatives act as competitive inhibitors of these enzymes, offering insights into the design of selective inhibitors (Saeed et al., 1994).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name |

3-amino-5,5-dimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCPPTZVOXHDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5,5-dimethylhexanoic acid | |

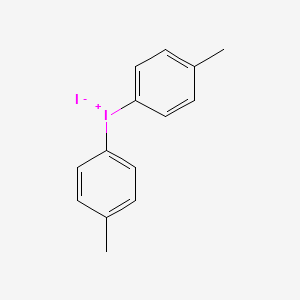

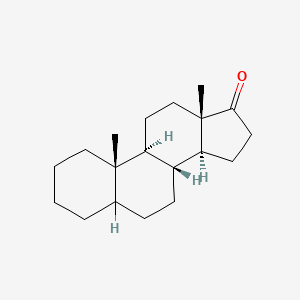

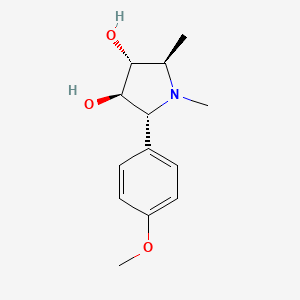

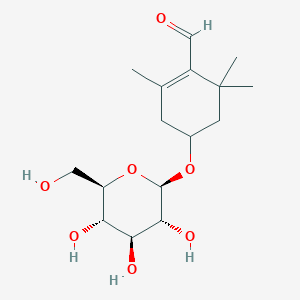

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

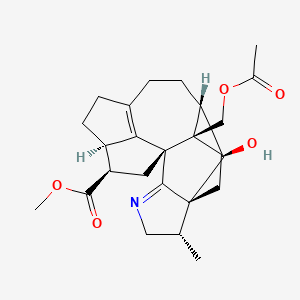

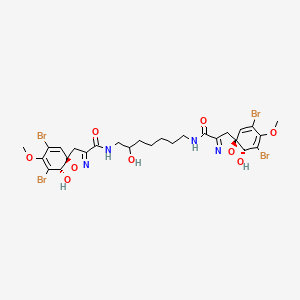

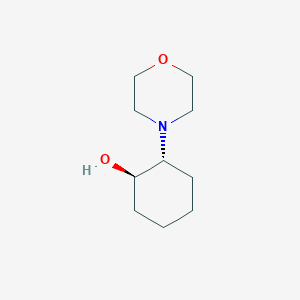

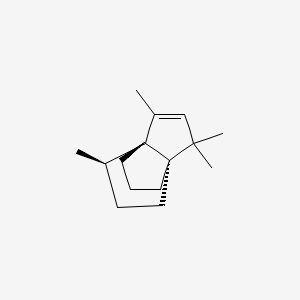

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(5-hydroxy-7-methyloctanoyl)amino]-5-oxopentanoic acid](/img/structure/B1248915.png)